NO-Indomethacin
Description
Structure
2D Structure
Properties
IUPAC Name |
4-nitrooxybutyl (2R)-2-acetamido-3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClN3O9S/c1-17-22(15-26(34)42-16-24(30-18(2)33)28(36)40-12-4-5-13-41-32(37)38)23-14-21(39-3)10-11-25(23)31(17)27(35)19-6-8-20(29)9-7-19/h6-11,14,24H,4-5,12-13,15-16H2,1-3H3,(H,30,33)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJSAIFPCMOTPZ-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SCC(C(=O)OCCCCO[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SC[C@@H](C(=O)OCCCCO[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClN3O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431392 | |
| Record name | NO-Indomethacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301838-28-8 | |
| Record name | NO-Indomethacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanisms of Action of No Indomethacin
Cyclooxygenase (COX) Isoform Inhibition
Like its parent compound, NO-indomethacin exerts its primary anti-inflammatory effect by inhibiting cyclooxygenase (COX) enzymes. researchgate.net The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. wikipedia.orgnih.gov Inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic effects of NSAIDs. wikipedia.orgnih.gov
This compound, similar to indomethacin (B1671933), is an inhibitor of the COX-1 isoform. researchgate.netnih.gov The COX-1 enzyme is constitutively expressed in most tissues and is involved in producing prostaglandins that mediate essential physiological functions, such as protecting the gastric mucosa and maintaining kidney blood flow. nih.govhopkinsarthritis.org The inhibition of COX-1 is largely associated with the gastrointestinal side effects of traditional NSAIDs. pnas.org Indomethacin itself is a potent inhibitor of COX-1. nih.gov
This compound also inhibits the COX-2 isoform. researchgate.net COX-2 is typically an inducible enzyme, with its expression being upregulated by inflammatory stimuli such as cytokines, mitogens, and endotoxins. nih.govrsc.org The prostaglandins produced by COX-2 are significant contributors to inflammation and pain. rsc.org The therapeutic benefits of NSAIDs are primarily attributed to their inhibition of COX-2. nih.gov
The parent drug, indomethacin, is a non-selective COX inhibitor, meaning it blocks both COX-1 and COX-2. wikipedia.orgnih.gov However, studies have shown that indomethacin is a more potent inhibitor of COX-1 than COX-2. nih.govnih.gov The addition of the nitric oxide-releasing moiety to create this compound does not fundamentally alter this non-selective inhibition profile. researchgate.net NO-NSAIDs are designed to retain the COX-inhibiting activity of the parent drug. researchgate.net Therefore, this compound remains a non-selective COX inhibitor. The key difference lies not in its COX selectivity but in the added pharmacological actions of the released NO, which helps to counteract the gastrointestinal damage caused by COX-1 inhibition. nih.gov
Table 1: In Vitro COX Inhibition Data for Indomethacin
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|---|
| Indomethacin | 27 | 127-180 | ~4.7 - 6.7 |
IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Data compiled from multiple sources. nih.gov
Nitric Oxide (NO) Release and its Bioactivity
This compound is chemically stable, and the release of nitric oxide is not spontaneous. nih.gov Instead, the compound undergoes enzymatic breakdown after exposure to biological tissues. nih.gov Evidence suggests that the primary enzymes responsible for cleaving the ester linkage and releasing the NO moiety are esterases, a large and diverse group of enzymes. nih.gov Some indirect evidence also points to the potential involvement of cytochrome P450 enzymes in the metabolic process that liberates NO from the parent drug. nih.gov This enzymatic release is a slow process, allowing for sustained local effects of nitric oxide. nih.gov
The nitric oxide released from this compound modulates several downstream signaling pathways that contribute to its therapeutic and protective effects. One of the key pathways involves the induction of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties. nih.gov A specific this compound derivative, NCX 2121, has been shown to attenuate the generation of pro-inflammatory mediators like interleukin-1β (IL-1β) and interleukin-6 (IL-6) through the induction of HO-1. nih.gov
Furthermore, NO can influence the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. nih.gov Studies with NCX 2121 demonstrated a decrease in NF-κB activation, specifically by diminishing the nuclear translocation and DNA-binding action of the NF-κB p50 subunit. nih.gov This effect may be associated with the upregulation of Suppressor of Cytokine Signaling 1 (SOCS1) expression. nih.gov The NO-cyclic guanosine (B1672433) monophosphate (NO-cGMP) signaling pathway is another well-established target of nitric oxide, which can influence processes like vasodilation. researchgate.net
COX-Independent
While the anti-inflammatory properties of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) are primarily attributed to their inhibition of COX enzymes, a growing body of evidence indicates that their nitric oxide (NO)-donating counterparts, such as this compound, possess a broader spectrum of activity. These COX-independent mechanisms are crucial for understanding the enhanced therapeutic potential and altered safety profile of this modified compound.
Modulation of Cellular Signaling Pathways
This compound exerts significant influence on various cellular signaling cascades, often in a manner more potent than its parent compound, indomethacin. These modulatory effects are particularly prominent in cancer cells.
Research has demonstrated that NO-NSAIDs, including this compound, can inhibit the growth of cancer cell lines with significantly greater potency than their corresponding parent NSAIDs. This enhanced activity is linked to the modulation of key signaling pathways involved in cell proliferation and survival. For instance, studies have suggested the potential of NO-NSAIDs to interfere with prominent signaling pathways such as β-catenin/TCF signaling, which is crucial in colorectal cancer development. nih.gov
Furthermore, the activation of mitogen-activated protein kinase (MAPK) signaling has been identified as a mechanism through which NO-donating aspirin (B1665792), a related compound, inhibits colon cancer cell growth, suggesting a potential parallel mechanism for this compound. nih.gov
Regulation of Apoptotic Processes
A key COX-independent mechanism of this compound is its profound ability to induce apoptosis, or programmed cell death, in cancer cells. This pro-apoptotic effect is often more pronounced compared to that of indomethacin.
The induction of apoptosis by NO-NSAIDs is a multifaceted process involving the activation of caspases, the central executioners of apoptosis, and the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. nih.govnih.gov For example, in medullary thyroid cancer models, the combination of a NO donor with indomethacin was shown to promote cell death by inducing apoptosis, an effect that was stronger than that of indomethacin alone. This was associated with the cleavage of PARP, a substrate of caspase-3, and a significant increase in the expression of the tumor suppressor protein TAp73α. nih.gov
The enhanced pro-apoptotic potential of this compound is a key factor contributing to its superior anti-cancer activity observed in preclinical studies.
Effects on Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Indomethacin is known to possess anti-angiogenic properties, and evidence suggests that this compound may also modulate this process through COX-independent mechanisms.
Studies on indomethacin have shown that it can inhibit endothelial cell proliferation, a crucial step in angiogenesis. This inhibition is associated with the suppression of cell cycle proteins, such as cyclin D1, and a reduction in the phosphorylation of the retinoblastoma protein (pRb). nih.gov Furthermore, indomethacin has been demonstrated to decrease the expression of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor, in colon cancer xenografts. nih.gov While direct comparative studies on the COX-independent anti-angiogenic effects of this compound versus indomethacin are limited, the known anti-angiogenic properties of the parent compound provide a strong basis for the potential of this compound to act on this pathway. The release of NO could further influence vascular tone and permeability, adding another layer of complexity to its effects on angiogenesis.
Immunomodulatory Effects
The immunomodulatory properties of NSAIDs are complex and can involve both COX-dependent and -independent pathways. The addition of a nitric oxide moiety to indomethacin can further alter its interaction with the immune system.
Indomethacin has been shown to modulate cytokine production. For instance, it can reduce the production of interleukin-6 (IL-6), IL-1β, and IL-10 in response to certain stimuli. nih.gov The inhibition of pro-inflammatory cytokines is a key aspect of its anti-inflammatory action. The nitric oxide component of this compound can also have immunomodulatory effects, as NO is a key signaling molecule in the immune system. NO can influence the function of various immune cells, including lymphocytes and macrophages. The combined effects of the indomethacin core and the released NO may lead to a distinct immunomodulatory profile for this compound compared to its parent drug. For example, NO-NSAIDs have been shown to reduce transduction via the NF-κB pathway, a critical regulator of inflammatory and immune responses. nih.gov
Interactions with Cellular Membranes
The interaction of drugs with cellular membranes can significantly influence their biological activity. Studies comparing this compound and indomethacin have revealed differences in their interactions with lipid bilayers, which may contribute to their distinct pharmacological profiles.
Biophysical studies have shown that both this compound and indomethacin insert into phospholipid bilayers. However, this compound has been found to induce more pronounced alterations in the biophysical properties of these model membranes compared to indomethacin at equivalent concentrations. nih.gov These alterations include a decrease in the main phase transition temperature of the lipids. nih.gov The differential impact on membrane structure and dynamics, which can be influenced by factors such as the drug's ionization state and the lipid composition, may have significant in vivo implications, particularly in the context of the gastric mucosa. nih.gov
Table 1: Comparative Effects of Indomethacin and this compound on DMPC Bilayers
| Feature | Indomethacin | This compound |
| Insertion into Bilayer | Yes | Yes |
| Effect on Main Phase Transition Temperature | Decrease | Decrease |
| Magnitude of Alteration in Biophysical Properties | Less Pronounced | More Pronounced |
Data based on studies with 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) bilayers. nih.gov
Influence on Oxidative Stress Pathways
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, plays a crucial role in various pathological conditions, including cancer and inflammation. Both indomethacin and this compound can modulate oxidative stress through COX-independent mechanisms.
Indomethacin has been shown to induce the generation of ROS in cancer cells, which can contribute to its anti-tumor effects by promoting apoptosis. nih.govjst.go.jp This pro-oxidant activity can enhance the susceptibility of cancer cells to other therapies. nih.gov The nitric oxide released from this compound can have a dual role in modulating oxidative stress. While high levels of NO can react with superoxide (B77818) to form peroxynitrite, a potent oxidizing and nitrating agent, NO can also have antioxidant properties under certain conditions. The net effect of this compound on oxidative stress is likely to be context-dependent, influenced by the cellular environment and the concentration of the compound. This complex interplay with redox balance represents another important facet of its COX-independent activity.
Design Principles for Nitric Oxide-Donating Indomethacin Analogs
The design of NO-donating indomethacin analogs primarily focuses on chemically linking an NO-releasing moiety to the indomethacin structure. This strategy aims to leverage the therapeutic effects of both the parent NSAID and the released NO. NO is known to support endogenous gastrointestinal tract defense mechanisms, including increasing mucosal blood flow and inhibiting the activation of pro-inflammatory cells, which can counteract the gastric damage caused by traditional NSAIDs researchgate.net.
A key consideration in the design is the point of attachment of the NO-donor group to the indomethacin molecule. Indomethacin is a nonselective inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are involved in prostaglandin (B15479496) synthesis wikipedia.org. The free carboxylic acid group of traditional NSAIDs like indomethacin is considered responsible for their gastrointestinal toxicity tandfonline.com. Therefore, modifying this group is a common strategy in developing safer analogs google.com.
Hybrid molecules are designed to combine the features of COX inhibition with NO release nih.gov. The NO-releasing group is typically linked to the NSAID molecule via a chemical spacer aacrjournals.org. Organic nitrates and nitrosothiols are common NO-donor moieties used in the development of NO-NSAIDs mdpi.com. Diazeniumdiolates (NONOates) also represent a structural moiety that can be incorporated to create NO-donating agents mdpi.com.
Esterification and Amide Derivatization Approaches
Esterification and amidation of the carboxylic acid group of indomethacin are fundamental approaches for attaching NO-donating moieties. Derivatization of the carboxylate moiety in NSAIDs can eliminate their ability to inhibit COX-1 without significantly affecting their COX-2 inhibitory properties pnas.org. This represents a general strategy for converting nonselective NSAIDs into selective COX-2 inhibitors pnas.org.
Ester prodrugs of indomethacin with an NO-donor diazen-1-ium-1,2-diolate (NONOate) moiety attached directly to the carboxylic acid group have been synthesized. These ester linkages can be cleaved by esterases to release the parent drug and NO scielo.brnih.gov. Similarly, amide derivatives have been explored. Modifications on the 3-acetic acid part of indomethacin yielding amide-nitrate derivatives have shown conferred COX-2 selectivity semanticscholar.orgresearchgate.netnih.gov.
Research findings indicate that in the indomethacin series, esters and primary and secondary amides are superior to tertiary amides as selective inhibitors pnas.org. For instance, a nitrate-containing amide of indomethacin was shown to be a nitric oxide-releasing, mildly selective COX-2 inhibitor researchgate.net. Ester analogs are considered NO-releasing prodrugs due to the observed fast hydrolysis of the ester linkages researchgate.net.
Integration of Specific Scaffolds (e.g., 1,3,4-Oxadiazole-2-thiol)
The integration of specific heterocyclic scaffolds, such as 1,3,4-oxadiazole-2-thiol (B52307), into the structure of indomethacin analogs is another design strategy. This approach aims to create hybrid molecules with potentially improved pharmacological profiles. The 1,3,4-oxadiazole-2-thiol scaffold is a five-membered heterocyclic ring with potential multifunctional donor sites researchgate.net.
New nitric oxide-releasing indomethacin derivatives incorporating the 1,3,4-oxadiazole-2-thiol scaffold (NO-IND-OXDs) have been developed as a multitarget therapeutic strategy mdpi.comnih.gov. These compounds are designed by chemically modulating the free carboxyl group of indomethacin with the 1,3,4-oxadiazole (B1194373) scaffold nih.govmdpi.com. The presence of both the indol and 1,3,4-oxadiazole moieties could potentially increase the ability to inhibit COX enzymes, particularly COX-2 nih.govmdpi.com.
Studies have reported the synthesis and evaluation of hybrid molecules where indomethacin was substituted with an oxadiazole moiety, and an organic nitrate (B79036) served as the NO-donating group tandfonline.comtandfonline.com. These compounds have shown significant nitric oxide releasing activity in in vitro methods tandfonline.comresearchgate.net.
Strategies for Enhancing COX-2 Selectivity
Enhancing COX-2 selectivity is a crucial objective in the design of this compound analogs to reduce the side effects associated with COX-1 inhibition. While traditional indomethacin is a nonselective COX inhibitor, modifications can shift its selectivity towards COX-2 nih.govbrieflands.com.
One strategy involves derivatization of the carboxylate moiety, as this can eliminate COX-1 inhibition while largely retaining COX-2 inhibition pnas.org. Ester and amide derivatives have shown promise in this regard pnas.org. For example, amide-nitrate and sulfonamide-nitrate derivatives of indomethacin have been shown to confer COX-2 selectivity semanticscholar.orgresearchgate.netnih.gov.
Another approach involves the introduction of larger substituents to fit into the active site volume of COX-2 brieflands.com. The indomethacin template appears flexible for delivering COX-2-specific inhibitors through functional group manipulations nih.govbrieflands.com.
Molecular docking studies are often employed in the design phase to predict the interaction of designed compounds with COX isoenzymes and assess their potential selectivity mdpi.comnih.gov. For instance, docking results for some NO-IND-OXDs suggested better interaction with the COX-2 target site compared to selective COX-2 inhibitors like celecoxib (B62257) mdpi.com.
Chemical Synthesis Pathways
The synthesis of this compound analogs involves various chemical transformations to construct the hybrid molecules. These pathways build upon the core structure of indomethacin and introduce the desired NO-donating moiety and any additional scaffolds.
Multi-step Synthetic Sequences
The synthesis of this compound analogs typically involves multi-step synthetic sequences. These sequences often begin with indomethacin or a precursor and involve reactions to attach the NO-donor and any linker or scaffold.
For example, the synthesis of new NO-IND-OXDs (nitric oxide-releasing indomethacin derivatives with 1,3,4-oxadiazole-2-thiol scaffold) has been reported to be prepared in a few steps starting from indomethacin mdpi.com. A general scheme for the synthesis of such compounds involves reactions starting from hydroxy-benzaldehydes and 1,2-dibromoethane, followed by reduction and subsequent coupling with the indomethacin moiety incorporating the oxadiazole-thiol scaffold mdpi.com.
The synthesis of 1,3,4-oxadiazole derivatives from indomethacin acid can involve reacting indomethacin acid with semicarbazide (B1199961) hydrochloride using phosphorus oxychloride as a cyclizing agent sjpas.com. This can be followed by reactions with aldehydes to obtain Schiff bases sjpas.com.
The attachment of NO-donor moieties, such as organic nitrates or diazeniumdiolates, to indomethacin often involves coupling reactions with the carboxylic acid group, potentially via a spacer molecule mdpi.comnih.gov. Esterification and amidation reactions are key steps in these sequences google.com.
Synthetic Methodologies and Derivatization Strategies for No Indomethacin
The synthesis of NO-Indomethacin derivatives typically involves the chemical modification of the parent Indomethacin (B1671933) molecule to incorporate a nitric oxide-donating moiety. A common strategy involves modifying the carboxyl group of Indomethacin and linking it to an NO-releasing group, often through a suitable spacer and a scaffold structure mdpi.comnih.gov.
One approach involves the synthesis of nitric oxide-releasing indomethacin derivatives featuring a 1,3,4-oxadiazole-2-thiol (B52307) scaffold (NO-IND-OXDs). The synthesis of these compounds can be achieved through a multi-step process starting from Indomethacin. This process may involve reactions such as SN2 Williamson ether synthesis and reduction steps to construct the necessary linker and incorporate the NO-releasing part mdpi.com.
Another strategy focuses on synthesizing nitric oxide-releasing indomethacin derivatives incorporating a 1,3-thiazolidine-4-one scaffold (NO-IND-TZDs). This also typically involves a multi-step synthetic route where the thiazolidine-4-one scaffold is linked to the Indomethacin core and an NO-donating group is attached nih.gov. The successful synthesis of these derivatives is typically confirmed using spectroscopic methods like NMR and mass spectrometry nih.gov.
Preclinical Research of No Indomethacin
In Vitro Studies
In vitro research on NO-Indomethacin has provided insights into its cellular and molecular mechanisms, distinguishing its effects from the parent compound, indomethacin (B1671933). These studies often utilize cell lines and isolated enzymes to evaluate its anti-inflammatory potential, anti-cancer properties, and its capacity to release nitric oxide.
Cell-Based Assays for Anti-inflammatory Efficacy
Cell-based assays have been instrumental in evaluating the anti-inflammatory efficacy of this compound. Studies have shown that this compound can modulate the production of pro-inflammatory mediators in various cell types. For instance, research using cell models relevant to inflammation has demonstrated its ability to suppress the release of prostaglandins (B1171923) and other inflammatory markers. The NO moiety is hypothesized to contribute to these effects, potentially by counteracting some of the pro-inflammatory pathways or enhancing anti-inflammatory signals.
Cytotoxicity and Cell Proliferation Assays in Cancer Models
Investigations into the anti-cancer potential of this compound have frequently employed in vitro cytotoxicity and cell proliferation assays across a range of cancer cell lines. Studies indicate that this compound can inhibit the proliferation of various cancer cells, including those from colon, gastric, and other origins. Comparative studies often show that this compound exhibits enhanced cytotoxic effects compared to indomethacin alone. This increased activity is often attributed to the combined actions of the indomethacin moiety and the released nitric oxide.
Interactive Data Table: In Vitro Cytotoxicity of this compound vs. Indomethacin (Illustrative Example based on common findings)
| Cell Line Type | This compound IC50 (µM) | Indomethacin IC50 (µM) |
| Colon Cancer | XX.X | YY.Y |
| Gastric Cancer | AA.A | BB.B |
| Other Cancer | CC.C | DD.D |
(Note: Specific IC50 values vary depending on the cell line, assay duration, and experimental conditions. The values above are illustrative and represent a general trend observed in comparative studies where this compound is often more potent).
Apoptosis and Cell Cycle Modulation Studies
Further in vitro studies have explored the mechanisms underlying the anti-proliferative effects of this compound, focusing on its impact on apoptosis and the cell cycle. Research suggests that this compound can induce apoptosis in various cancer cell lines. This apoptotic effect is often associated with changes in the expression of key proteins involved in the apoptotic pathways. Additionally, studies have indicated that this compound can cause cell cycle arrest, preventing cancer cells from progressing through critical phases of division. These modulatory effects on apoptosis and the cell cycle are considered significant contributors to its observed anti-cancer activity in vitro.
Gene Expression and Protein Regulation Analyses
To elucidate the molecular targets of this compound, in vitro studies have utilized techniques to analyze changes in gene expression and protein regulation. These analyses have revealed that this compound can influence the expression of genes involved in inflammation, cell proliferation, apoptosis, and cell cycle control. For example, studies have shown modulation of genes related to cyclooxygenase (COX) enzymes, nitric oxide synthases (NOS), caspases, cyclins, and other regulatory proteins. The distinct effects of this compound compared to indomethacin on certain gene and protein targets are often linked to the presence and activity of the NO-releasing moiety.
In Vitro Nitric Oxide Releasing Capacity Assays
A key characteristic of this compound is its ability to release nitric oxide. In vitro assays specifically designed to measure NO release have confirmed that this compound liberates NO in biological buffers or cellular environments. The rate and extent of NO release can be influenced by factors such as pH, temperature, and the presence of enzymes or reducing agents. This controlled release of NO is considered fundamental to its distinct pharmacological profile compared to the parent drug.
Biochemical Assays for Enzyme Inhibition and Modulation
Biochemical assays have been employed to investigate the effects of this compound on specific enzymes, particularly those involved in inflammation pathways. Similar to indomethacin, this compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are crucial for prostaglandin (B15479496) synthesis. However, the presence of the NO moiety may influence the interaction with these enzymes or introduce additional enzymatic targets or modulatory effects. Studies may also explore its effects on other enzymes relevant to its observed biological activities.
In Vivo Studies in Animal Models
Preclinical in vivo studies utilizing animal models are crucial for evaluating the potential therapeutic efficacy and safety profile of a compound before human trials. Research into this compound has aimed to understand its pharmacological activities within living systems.
Models of Inflammatory Conditions
Research into the anti-inflammatory effects of indomethacin and its derivatives, including those designed to release nitric oxide (NO), suggests that the release of NO may enhance anti-inflammatory efficacy in both acute and chronic inflammation models researchgate.net. While extensive studies detail the anti-inflammatory activity of the parent compound, indomethacin, in various animal models such as carrageenan-induced paw edema and cotton pellet granuloma in rats, specific detailed in vivo studies focusing solely on the anti-inflammatory efficacy of this compound in these models are not extensively represented in the immediately available literature d-nb.infoscielo.br.
Efficacy in Pain Models (e.g., Neuropathic Pain, Nociception)
Studies investigating the effects of indomethacin in animal models of pain, including neuropathic pain induced by chronic constriction injury and nociception models like the formalin test, have demonstrated its analgesic properties scielo.brresearchgate.netscielo.br. Indomethacin has been shown to reduce mechanical allodynia in rats during the initial phase of neuropathic pain induction scielo.br. In murine models of neuropathic pain, indomethacin has been reported to significantly reduce nociception researchgate.net. While these studies highlight the activity of the indomethacin structure in pain pathways, specific in vivo data detailing the efficacy of this compound in these precise pain models were not prominently found in the search results.
Anticancer Efficacy in Xenograft and Syngeneic Models
Preclinical cancer research often utilizes xenograft (human tumors in immunocompromised animals) and syngeneic (animal tumors in immunocompetent animals of the same strain) models to evaluate the antitumor efficacy of compounds mdpi.comcrownbio.com. Studies involving modified forms of indomethacin, such as indomethacin associated with phosphatidylcholine (Indomethacin-PC), have shown promising results in preventing the metastatic spread of cancer cells in a syngeneic mouse model researchgate.net. Indomethacin itself has demonstrated inhibitory effects on cancer cell lines in vitro, and its complexes with phosphatidylcholine have shown activity at lower concentrations researchgate.net. While this indicates potential anticancer activity related to the indomethacin structure and modifications, specific in vivo studies on the anticancer efficacy of this compound in xenograft or syngeneic models were not a primary focus of the provided search results.
Antiviral Activity in Viral Infection Models
Research has explored the antiviral activity of indomethacin in various viral infection models. In vivo studies in canine models of coronavirus (CCoV) infection demonstrated that indomethacin possessed antiviral activity, significantly reducing viral RNA titers d-nb.infonih.govresearchgate.net. This effect was observed at relatively low doses and appeared to be independent of its anti-inflammatory effects, potentially by blocking viral RNA synthesis nih.govresearchgate.net. Indomethacin has also shown antiviral activity against other viruses in in vitro and in vivo animal studies nih.gov. However, specific in vivo studies evaluating the antiviral activity of this compound in viral infection models were not detailed in the search results.
Gastrointestinal Safety Assessment in Animal Models
A significant limitation of traditional NSAIDs like indomethacin is their potential to cause gastrointestinal (GI) damage, including ulcers and bleeding szu.czmdpi.comnih.gov. Animal models, such as indomethacin-induced gastroenteritis in rats and mice, are commonly used to assess the GI safety of NSAIDs and potential protective agents mdpi.comiiarjournals.orgmdpi.com. Modified NSAIDs, including those designed to release NO or conjugated with phosphatidylcholine, have been developed with the aim of improving GI safety researchgate.netnih.gov. Studies on phosphatidylcholine-associated indomethacin (INDO-PC) in rodent models have shown significantly less GI bleeding and intestinal injury compared to indomethacin alone, while maintaining comparable therapeutic efficacy nih.gov. The concept behind NO-donating NSAIDs is to leverage the protective effects of NO on the gastric mucosa. While the principle suggests improved GI safety for this compound, specific detailed in vivo GI safety assessments focusing solely on this compound were not extensively found in the provided literature.
Renal Effects in Animal Models
Studies investigating the renal effects of this compound in animal models are crucial for understanding its potential impact on kidney function. Traditional non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin, are known to affect renal hemodynamics primarily by inhibiting cyclooxygenase (COX) enzymes, which reduces the synthesis of prostaglandins that play a role in maintaining renal blood flow and glomerular filtration rate, particularly in compromised states. nih.gov
Animal models are essential tools for studying the pathomechanisms of kidney-related illnesses and evaluating potential therapeutic strategies. nih.govbiomedpharmajournal.org Various models exist to study renal injury and disease, including those induced by nephrotoxic agents like cisplatin (B142131) or doxorubicin (B1662922), or models involving renal ischemia-reperfusion injury. nih.govfip.org Studies comparing the renal effects of COX-2 selective inhibitors versus indomethacin in models of glomerulonephritis have shown that NSAIDs can augment glomerular production of certain chemokines. nih.gov Indomethacin specifically has been observed to increase monocyte/macrophage infiltration in some glomerulonephritis models, suggesting a role for COX-1 products in suppressing renal inflammation. nih.gov
While the specific renal effects of this compound, as distinct from its parent compound, require dedicated investigation, the rationale for developing NO-releasing NSAID derivatives often includes the potential to mitigate some of the gastrointestinal and renal side effects associated with traditional NSAIDs. The release of nitric oxide (NO), a known vasodilator and mediator of renal function, could theoretically counteract some of the vasoconstrictive effects resulting from COX inhibition. Nitric oxide is a signaling molecule involved in various physiological processes, including vasodilation. ctdbase.orgguidetopharmacology.org
Preclinical studies utilizing animal models of renal dysfunction are necessary to determine if the NO-releasing property of this compound confers a protective effect on renal function compared to indomethacin alone. Such studies would typically involve assessing parameters like glomerular filtration rate (GFR), renal blood flow, and markers of kidney injury in animals treated with this compound, indomethacin, and control substances. Data tables from such research would detail changes in these renal function indicators over time across different treatment groups and animal models.
Pharmacological Profile Investigations
Investigations into the pharmacological profile of this compound encompass its interactions with biological targets and its behavior within biological systems.
Pharmacodynamic Effects and Target Engagement
The pharmacodynamic effects of this compound are expected to be related to both its indomethacin component and its NO-releasing capability. Indomethacin is a non-selective inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. wikipedia.orgfishersci.cadrugs.com This inhibition prevents the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. wikipedia.orgdrugs.com
Target engagement studies aim to confirm that this compound interacts with its intended biological targets in a living system. For the indomethacin component, this involves demonstrating the inhibition of COX activity. This can be assessed through measuring levels of prostaglandins or their metabolites in biological fluids or tissues after administration of this compound in animal models. Studies have shown that non-selective COX inhibitors like indomethacin can inhibit prostaglandin synthesis. kuleuven.beslideshare.net
The NO-releasing part of this compound introduces an additional pharmacodynamic dimension. Nitric oxide is a free radical gas that acts as a signaling molecule involved in vasodilation and other processes. ctdbase.orgguidetopharmacology.orgnih.gov Pharmacodynamic studies for the NO-releasing component would involve measuring the release of NO or its metabolites (like nitrates and nitrites) in biological systems following administration of this compound. The interaction of the released NO with its targets, such as soluble guanylate cyclase, leading to increased cyclic GMP levels and subsequent vasodilation, would also be part of comprehensive pharmacodynamic profiling.
Detailed research findings in this area would include data on the extent and duration of COX inhibition by this compound compared to indomethacin, as well as the kinetics and magnitude of NO release. Such data could be presented in tables showing enzyme activity levels or metabolite concentrations over time in different tissues or biological fluids.
Membrane Interaction Studies and Their Biological Implications
Membrane interaction studies investigate how a compound interacts with biological membranes, which can influence its absorption, distribution, metabolism, and excretion, as well as its direct effects on membrane-bound proteins and cellular processes. NSAIDs, including indomethacin, are known to interact with cell membranes. mdpi.com These interactions can involve both electrostatic and hydrophobic forces with membrane phospholipids, potentially altering membrane fluidity and permeability. mdpi.com
Studies have shown that indomethacin can influence the physicochemical properties of membranes. For instance, indomethacin has been reported to enhance cholesterol-dependent nanoclustering in cell plasma membranes and synthetic model membranes. researchgate.net This effect on membrane lateral heterogeneity could have significant consequences for cell signaling cascades that are assembled on the plasma membrane. researchgate.net The interaction of NSAIDs with cell membranes, independent of COX inhibition, may contribute to both their beneficial effects and adverse effects. mdpi.com
For this compound, membrane interaction studies would explore how the addition of the NO-releasing moiety affects these interactions compared to indomethacin alone. The lipophilicity and charge distribution of this compound may differ from indomethacin, potentially altering its partitioning into lipid bilayers and its effects on membrane structure and fluidity. Studies using techniques like fluorescence polarization, differential scanning calorimetry, or nuclear magnetic resonance could provide insights into how this compound interacts with model membranes composed of various lipids. researchgate.netacs.org
The biological implications of these membrane interactions are diverse. Alterations in membrane fluidity and lipid organization can affect the activity of membrane-bound enzymes and receptors, ion channel function, and the formation of lipid rafts, which are involved in various signaling pathways. mdpi.comresearchgate.net Furthermore, membrane interactions can influence the cellular uptake and intracellular distribution of the compound. Research findings in this area could include data on changes in membrane fluidity, permeability, or the organization of membrane components in the presence of this compound, supported by data tables detailing measured physicochemical parameters.
Therapeutic Potential and Advanced Applications of No Indomethacin
Enhanced Anti-inflammatory and Analgesic Therapies
NO-Indomethacin, like its parent compound, exhibits anti-inflammatory and analgesic activities. The presence of the NO-releasing moiety may influence these effects and potentially offer advantages in certain clinical scenarios.
Management of Chronic Inflammatory Diseases
Chronic inflammatory diseases are characterized by prolonged inflammation, often mediated by prostaglandins (B1171923) produced by COX enzymes. Indomethacin (B1671933) is a known inhibitor of both COX-1 and COX-2, reducing prostaglandin (B15479496) synthesis and thereby alleviating inflammation and pain associated with conditions like rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis drugbank.comnih.govmedcentral.com.
Research suggests that this compound retains the anti-inflammatory activity of indomethacin in inflammatory models nih.gov. Studies comparing this compound and indomethacin in carrageenan-induced rat hindpaw edema, a standard model for acute inflammation, have shown similar anti-oedema effects nih.gov. While the primary mechanism of indomethacin involves COX inhibition, recent studies also indicate that indomethacin can modulate inflammasome activation and affect pathways related to the actin cytoskeleton and RhoA, potentially contributing to its anti-inflammatory effects through COX-independent mechanisms dergipark.org.tr. The role of the NO moiety in this compound in the context of chronic inflammation is an area of ongoing investigation, with the potential for NO to influence inflammatory pathways and potentially offer protective effects not seen with the parent drug alone nih.gov.
Postoperative Pain Management
Effective management of postoperative pain is crucial for patient recovery. NSAIDs, including indomethacin, are utilized for their analgesic properties in this setting pharmacyacute.comnih.gov. Indomethacin has been explored for postoperative pain relief through various routes of administration.
Studies have investigated the efficacy of indomethacin in managing postoperative pain following different surgical procedures. For instance, research comparing rectal indomethacin to other analgesics after abdominal surgery has suggested that indomethacin suppositories can be effective in reducing pain scores and may be comparable to other pain relief methods in terms of efficacy, while potentially offering advantages in patient satisfaction and ease of administration ijcrar.com. Another study comparing rectal indomethacin with intramuscular ketorolac (B1673617) and placebo for minor postoperative pain found both NSAIDs to be equally effective in reducing pain and opioid requirements compared to placebo researchgate.net. While these studies focus on indomethacin, the development of this compound aims to provide comparable or improved analgesic effects with a potentially better safety profile, which could be particularly relevant in the context of postoperative recovery where minimizing adverse effects is critical. However, specific research on this compound exclusively for postoperative pain management needs further exploration to fully understand its potential advantages in this area.
Oncological Applications
Beyond its traditional use in inflammation and pain, indomethacin and its derivatives, including this compound, have garnered significant attention for their potential in cancer therapy and prevention. The link between inflammation and cancer, as well as COX-independent mechanisms, contributes to this potential.
Diverse Anticancer Efficacy in Various Malignancies (e.g., Colon, Pancreatic, Breast, Lung, Prostate Cancer)
Research indicates that NSAIDs, including indomethacin, possess anticancer properties across a range of malignancies. This efficacy is attributed to various mechanisms, including the inhibition of COX enzymes, which are often overexpressed in tumors and contribute to tumor growth, angiogenesis, and immune suppression rsc.orgoup.com. However, evidence also suggests COX-independent mechanisms play a significant role oup.comtandfonline.com.
This compound has shown promising anticancer activity in preclinical studies, often demonstrating enhanced potency compared to indomethacin alone. Studies have reported that NO-NSAIDs, including this compound, can be more effective in inhibiting the growth and metastasis of certain cancers, such as pancreatic and colon cancer researchgate.net. The mechanisms may involve the inhibition of cell cycle progression and the induction of apoptosis researchgate.net.
Specific research findings highlight the potential of indomethacin and its derivatives in various cancers:
Colon Cancer: Indomethacin has been shown to induce apoptosis and inhibit inflammation in colon cancer cells researchgate.net. This compound has demonstrated strong chemopreventive activity against colon carcinogenesis in animal models, showing a more pronounced inhibitory effect on tumor incidence and multiplicity compared to other NO-NSAIDs in some studies aacrjournals.org. This effect was associated with the suppression of COX and iNOS activities and β-catenin levels in colon tumors aacrjournals.org.
Pancreatic Cancer: NO-NSAIDs, including this compound, have been reported to be significantly more potent than traditional NSAIDs in inhibiting the growth of pancreatic cancer cells researchgate.net.
Breast Cancer: Indomethacin has shown potential in overcoming multidrug resistance in breast cancer cells researchgate.net. Combinations of indomethacin with other therapies, such as cancer vaccines, have been explored, showing a reduction in tumor burden in animal models. Indomethacin in this context appeared to reduce proliferation and increase apoptosis of tumor cells, making them more susceptible to immune cell killing nih.gov.
Lung Cancer: Indomethacin has been reported to suppress tumor growth in non-small cell lung cancer patients researchgate.net.
Prostate Cancer: Indomethacin derivatives have shown effectiveness against castration-resistant prostate cancer (CRPC) cell growth in vitro, inducing apoptosis and cell cycle arrest rsc.org.
The diverse anticancer efficacy of this compound and its parent compound underscores their potential as therapeutic agents in oncology, acting through both COX-dependent and independent pathways.
Combination Therapies with Conventional Chemotherapeutics and Immunotherapies
Combining NSAIDs with conventional cancer treatments is an active area of research aimed at improving therapeutic outcomes. The rationale for such combinations is based on the ability of NSAIDs to target pathways involved in tumor growth, survival, and the tumor microenvironment, potentially enhancing the effects of chemotherapy and immunotherapy.
Preclinical studies have demonstrated that indomethacin can enhance the efficacy of certain immunotherapies, such as adoptive T-cell therapy, in animal models. Indomethacin-induced oxidative stress in cancer cells has been shown to enhance the expression of death receptor 5 (DR5), sensitizing tumor cells to the cytotoxic effects of tumor-reactive T cells through the TRAIL-DR5 axis bmj.com. This suggests that indomethacin, and potentially this compound, could be used to improve the effectiveness of T-cell-based immunotherapies bmj.com.
Combinations involving indomethacin with conventional chemotherapeutics have also been explored. For instance, research has investigated the combined effects of indomethacin with agents like 5-fluorouracil (B62378) in the context of colon cancer, observing reduced oxidative stress markers and decreased levels of cancer progression indicators in animal models nih.gov.
Furthermore, novel drug combinations including indomethacin have shown promise in slowing the progression and reducing tumor growth in aggressive cancers like triple-negative breast cancer and mesothelioma in animal models. One such combination involved standard-of-care chemotherapy, a checkpoint inhibitor, and indomethacin ohsu.edu.
While research on combination therapies involving this compound specifically is still developing, the observed benefits of combining indomethacin with other cancer treatments suggest a strong potential for similar or enhanced synergistic effects with its NO-releasing derivative. The NO moiety might further modulate the tumor microenvironment or directly impact cancer cells, contributing to improved responses in combination regimens.
Role in Chemoprevention Strategies
Chemoprevention, the use of pharmacological agents to prevent the initiation or progression of cancer, is another area where NSAIDs, including indomethacin and its derivatives, show promise. Chronic inflammation is recognized as a significant factor in the development of several cancers, and NSAIDs' anti-inflammatory properties are central to their chemopreventive potential dermsquared.com.
Epidemiological studies have suggested that long-term use of aspirin (B1665792) and other NSAIDs may be associated with a reduced risk of certain cancers, particularly colorectal cancer oup.com. The mechanism is thought to involve the inhibition of COX-2, which is overexpressed in precancerous lesions and tumors, as well as COX-independent effects oup.comtandfonline.com.
This compound has been specifically investigated for its chemopreventive properties, particularly in colon cancer. Studies in animal models of colon carcinogenesis have shown that this compound can significantly suppress tumor incidence and multiplicity aacrjournals.org. The rationale for developing NO-NSAIDs for chemoprevention is that they may retain the beneficial anticancer activities of parent NSAIDs while potentially reducing the gastrointestinal toxicity associated with long-term NSAID use, a major limitation for their widespread application in chemoprevention aacrjournals.org.
Research indicates that this compound's chemopreventive effect may be linked to the suppression of key molecular targets involved in cancer development, such as COX and iNOS activities, and the modulation of pathways like the β-catenin pathway aacrjournals.org. These findings support the potential of this compound as a safer and more effective agent for cancer chemoprevention strategies.
Here is a data table summarizing some research findings related to this compound and Indomethacin in cancer models:
| Compound | Cancer Type(s) Studied | Key Findings (Preclinical) | Reference |
| This compound | Colon Cancer | Significant suppression of tumor incidence and multiplicity; More pronounced inhibition than other NO-NSAIDs in some studies. | aacrjournals.org |
| This compound | Pancreatic Cancer | More potent inhibition of growth and metastasis compared to traditional NSAIDs. | researchgate.net |
| Indomethacin | Colon Cancer | Induces apoptosis, inhibits inflammation. | researchgate.net |
| Indomethacin | Breast Cancer | Potential in overcoming multidrug resistance; Enhances anti-tumor efficacy of MUC1 peptide vaccine (reduces proliferation, increases apoptosis). | researchgate.netnih.gov |
| Indomethacin | Lung Cancer (Non-small cell) | Reported to suppress tumor growth. | researchgate.net |
| Indomethacin | Prostate Cancer (Castration-resistant) | Derivatives show effectiveness against cell growth, induce apoptosis and cell cycle arrest. | rsc.org |
| Indomethacin | Various (e.g., Breast, Colon, Prostate) | Restores apoptotic pathways, enhances efficacy of immunotherapies and chemotherapies in preclinical studies. | ijpsm.co.in |
| Indomethacin | B-cell lymphoma (in ACT setting) | Potentiates adoptive T-cell therapy by enhancing DR5 expression and sensitizing tumor cells to killing. | bmj.com |
| Indomethacin + Vitamin D | Colon Cancer | Combined treatment associated with lower risk in rat model; Decreased oxidative stress and cancer progression indicators. | nih.gov |
| Indomethacin + Chemotherapy + Checkpoint Inhibitor | Triple-negative Breast Cancer, Mesothelioma | Promising in slowing progression and reducing tumor growth in animal models. | ohsu.edu |
This table illustrates the range of cancers being investigated and the types of effects observed with this compound and indomethacin, highlighting the potential of these compounds in oncology.
Reversal of Tumor Drug Resistance
Multidrug resistance (MDR) poses a significant challenge in cancer therapy, often mediated by the overexpression of efflux transporters such as multidrug resistance-associated proteins (MRPs). Research indicates that Indomethacin may play a role in reversing tumor drug resistance, particularly in cell lines overexpressing MRP1 (ABCC1). Studies have shown that Indomethacin can increase the accumulation and block the efflux of certain compounds, such as the fluorescent dye BCECF, in MRP-expressing human and murine cells. nih.gov This effect was not observed in cells displaying P-glycoprotein-associated resistance, suggesting a specific inhibitory action on MRP. nih.gov
Further research supports that Indomethacin can enhance the cytotoxicity of certain chemotherapeutic agents, such as doxorubicin (B1662922) and vincristine, in drug-resistant leukemia cells overexpressing MRP1. aacrjournals.org This appears to be linked to a decrease in the expression of MRP1, potentially through the inhibition of MRP1 promoter activity. aacrjournals.org Additionally, Indomethacin treatment has been shown to decrease glutathione (B108866) conjugation in these resistant cells, and the expression of γ-glutamylcysteine synthetase was reduced by Indomethacin treatment. aacrjournals.org
The ability of Indomethacin to sensitize resistant tumor cells to the cytotoxicity of agents like paclitaxel (B517696) has also been explored. plos.orgoncotarget.com This chemosensitizing effect is attributed to Indomethacin's capacity to inhibit MRPs-mediated drug efflux, leading to increased intracellular accumulation of the chemotherapeutic drug in resistant cells. plos.org Studies utilizing drug delivery systems like dextran-indomethacin polymeric micelles have demonstrated enhanced cytotoxicity of paclitaxel against resistant breast cancer cells, correlating with increased cellular uptake due to the inhibitory effect of Indomethacin on MRPs. plos.org
Indomethacin's role in reversing drug resistance may also involve mechanisms beyond direct transporter inhibition. For instance, it has been suggested that Indomethacin, by preventing the production of prostaglandin E2 (PGE2) by tumor cells, can restore macrophage activation and increase their cytotoxicity towards resistant tumor cells. nih.gov This highlights a potential dual nature of Indomethacin's benefits in cancer therapy, involving both direct effects on drug efflux and modulation of the tumor microenvironment. nih.gov
Antiviral Strategies
Indomethacin has demonstrated antiviral activity against a range of viral pathogens, with research exploring its efficacy and mechanisms of action.
Efficacy against Specific Viral Pathogens (e.g., SARS-CoV-2, Coronaviruses, Rotavirus)
Studies have indicated that Indomethacin possesses antiviral activity against coronaviruses, including SARS-CoV and canine coronavirus (CCoV). nih.govresearchgate.net Research suggests that Indomethacin can block viral RNA synthesis in these viruses, an effect that appears to be independent of its cyclooxygenase inhibition. nih.govresearchgate.net In vivo studies in CCoV-infected dogs showed a significant reduction in virus yield with Indomethacin treatment. researchgate.net
During the COVID-19 pandemic, Indomethacin's potential against SARS-CoV-2 was investigated. In vitro studies and clinical trials have explored its efficacy. ijpsm.co.innih.govbiorxiv.org Indomethacin has been reported to inhibit SARS-CoV-2 replication. brieflands.com Proposed mechanisms for its antiviral effect against SARS-CoV-2 include the activation of protein kinase-R (PKR), which plays a role in the cellular defense response against viral infection by blocking protein synthesis. nih.govbrieflands.comijmedrev.com Another suggested mechanism involves the inhibition of the renin-angiotensin system (RAS). brieflands.com
Beyond coronaviruses, Indomethacin has shown antiviral activity against other viruses, including rotavirus. researchgate.netijpsm.co.innih.govbiorxiv.org Studies in human intestinal Caco-2 cells indicated that Indomethacin reduced rotavirus infection by inhibiting viral protein synthesis. nih.govnih.gov Indomethacin's antiviral effects have also been reported against herpesviruses and hepatitis B. researchgate.netbiorxiv.org
Modulation of Cytokine Storms and Immune Responses in Viral Infections
Severe viral infections can lead to a dysregulated immune response characterized by an excessive release of pro-inflammatory cytokines, often referred to as a "cytokine storm." nih.gov This phenomenon contributes to tissue damage and organ failure. nih.gov Indomethacin, known for its anti-inflammatory properties, has been investigated for its ability to modulate cytokine storms and immune responses in the context of viral infections.
Indomethacin's anti-inflammatory effects, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes and subsequent reduction in prostaglandin synthesis, can help in blunting the inflammatory response. nih.govijpsm.co.in In viral infections, including COVID-19, where elevated levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) are observed, Indomethacin may help in modulating their production. nih.govnih.govnih.gov Studies have reported that Indomethacin can considerably decrease the levels of IL-6. nih.gov
The ability of Indomethacin to modulate cytokine production and reduce inflammatory reactions suggests its potential role in preventing or attenuating cytokine storms associated with viral infections. nih.govbrieflands.com This immunomodulatory effect, combined with its direct antiviral activity, contributes to its potential therapeutic value in managing viral diseases. nih.govbrieflands.com
Neurological Applications
Indomethacin has established uses in neurology, particularly in the management of certain headache disorders, and is being explored for its potential in neuroprotection and neuroinflammatory conditions.
Management of Indomethacin-Responsive Headache Disorders
A distinct group of primary headache disorders is characterized by their remarkable responsiveness to Indomethacin. usc.edumedlink.comiasp-pain.org This response is so pronounced in some conditions that it serves as a diagnostic criterion. iasp-pain.org These indomethacin-responsive headaches include hemicrania continua and paroxysmal hemicrania, where a complete resolution of symptoms is often observed with Indomethacin treatment. usc.edumedlink.comneurology.org Other headache types that show relative responsiveness to Indomethacin include primary cough headache, primary exercise headache, headache associated with sexual activity, and primary stabbing headache. usc.edumedlink.com
The precise mechanism by which Indomethacin provides relief in these headache disorders is not fully understood, and it is believed to involve mechanisms beyond typical cyclooxygenase inhibition. usc.edumedlink.com Proposed explanations include the reduction of cerebral blood flow and the inhibition of nitric oxide. usc.edu Nitric oxide is a molecule involved in the regulation of cerebral metabolic activity and blood flow, and its inhibition by Indomethacin has been suggested as a potential factor in its efficacy for these specific headaches. usc.edu
Potential in Neuroprotection and Neuroinflammatory Conditions (e.g., Alzheimer's Disease Research Context)
Neuroinflammation is increasingly recognized as a significant contributor to the progression of neurodegenerative diseases, including Alzheimer's disease (AD). news-medical.netresearchgate.netnih.gov Epidemiological studies have suggested a potential link between the use of non-steroidal anti-inflammatory drugs (NSAIDs), including Indomethacin, and a decreased risk of developing AD. researchgate.netnih.govnih.gov This has spurred research into the neuroprotective and anti-inflammatory effects of Indomethacin in the context of AD.
Preclinical studies using animal models of AD have explored Indomethacin's effects on neuroinflammation and cognitive function. Research has shown that Indomethacin can attenuate microglial activation, reduce the expression of pro-inflammatory cytokines, and improve memory impairment in AD models. researchgate.netnih.govnih.gov Proposed mechanisms include the inhibition of inflammasomes (such as NLRC4 and NLRP3) and the modulation of pathways involved in neuroinflammation. researchgate.net Some studies also suggest that Indomethacin may interact with amyloid-beta fibrils and influence their pathology. nih.gov
Despite promising preclinical results, large-scale clinical trials evaluating the efficacy of NSAIDs, including Indomethacin, in slowing cognitive decline in AD patients have yielded inconclusive or disappointing results. nih.govplos.org Some studies were limited by factors such as small sample size. plos.org While Indomethacin has shown neuroprotective and anti-inflammatory effects in experimental models, translating these findings into significant clinical benefit for AD patients has proven challenging. nih.govplos.org However, research continues to explore the potential of Indomethacin and its derivatives or formulations (such as lipid-core nanocapsules) for targeting neuroinflammation in AD and other neuroinflammatory conditions. news-medical.netnih.gov
Cardiovascular System Modulation
Research into the cardiovascular effects of this compound is particularly relevant given the known cardiovascular risks associated with traditional NSAIDs like indomethacin drugbank.comdrugs.comfda.govmedcentral.com. Traditional NSAIDs can increase the risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke drugs.comfda.govmedcentral.com. This risk can occur early in treatment and may increase with the duration of use and higher doses drugs.commedcentral.com. NSAIDs are also contraindicated in the setting of coronary artery bypass graft (CABG) surgery due to an increased incidence of myocardial infarction and stroke observed in clinical trials following such procedures drugs.comfda.govmedcentral.com. Furthermore, traditional NSAIDs can lead to the onset or worsening of hypertension and may blunt the effects of certain cardiovascular medications fda.govnih.gov.
The incorporation of an NO-donating group into the indomethacin structure in this compound is hypothesized to offer a different profile regarding cardiovascular modulation compared to the parent compound. Nitric oxide is a potent vasodilator and inhibitor of platelet aggregation, properties that could theoretically counteract some of the adverse cardiovascular effects of NSAIDs.
Research into Coronary Flow and Vasoconstrictor Effects
Studies investigating the impact of indomethacin on coronary flow have shown that it can cause coronary vasoconstriction. In patients with coronary-artery disease, intravenous administration of indomethacin led to a significant decrease in coronary blood flow and an increase in coronary vascular resistance nih.gov. This occurred despite an increase in myocardial oxygen demand nih.gov. The observed vasoconstrictor effect may be attributed to the blockade of vasodilatory prostaglandin synthesis or a direct drug effect nih.gov. Another study in anesthetized newborn dogs found that indomethacin produced no significant change in cardiac output or blood flow to the gastrointestinal tract or kidney, but in some very young puppies (less than 3 days old), it resulted in a significant fall in cerebral blood flow karger.com.
Research has also explored the interaction of indomethacin with other vasoactive substances. In canine epicardial coronary arteries with damaged endothelium, indomethacin was found to attenuate the constriction caused by acetylcholine (B1216132) jacc.org. This suggests that acetylcholine-induced vasoconstriction in endothelial-damaged arteries in vivo might be partly facilitated by platelet-released vasoconstricting substances, and indomethacin can reverse this effect to a dilator response jacc.org. Studies have also investigated whether indomethacin attenuates the coronary vasodilatory effect of nitroglycerin, with some research suggesting it might, although its ability to alter the influence of nitroglycerin on coronary blood flow in humans is not fully established nih.gov.
The effect of indomethacin on coronary flow can vary depending on the context, including the presence of underlying conditions like coronary artery disease or the age of the subject nih.govkarger.com. Studies in isolated rat hearts have also indicated that the coronary vasoconstrictor response to endothelin-1 (B181129) and sarafotoxin S6c increases with age, and this increased vasoconstriction in response to endothelin-1 appears to be independent of the decrease in NO release seen with aging psu.edu. While these studies focus on indomethacin, they provide a backdrop for understanding the potential for this compound to influence coronary flow and vascular tone through its combined effects on prostaglandin synthesis and NO release.
Investigation of Impacts on Thromboembolic Events
Traditional NSAIDs are associated with an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke drugs.comfda.govmedcentral.com. This risk is a significant concern with the use of indomethacin and other traditional NSAIDs drugbank.comdrugs.comfda.govmedcentral.combpac.org.nz. The mechanism is believed to be related, in part, to their effect on prostaglandin and thromboxane (B8750289) synthesis alliedacademies.org. While some studies highlight the gastrointestinal bleeding risk of indomethacin, the literature also points to a possible risk for cardiovascular thromboembolic events with COX-2 selective inhibitors and, more broadly, with NSAIDs bpac.org.nzalliedacademies.org.
The development of this compound aims to potentially mitigate the prothrombotic tendencies associated with traditional NSAIDs by incorporating an NO-donating moiety. Nitric oxide is known to inhibit platelet aggregation, a key process in the formation of blood clots that can lead to thromboembolic events. By releasing NO, this compound could theoretically exert antiplatelet effects that counterbalance the potential prothrombotic effects arising from the indomethacin component's inhibition of COX enzymes, particularly COX-1, which is involved in the production of thromboxane A2, a potent platelet aggregator.
Research into the impact of this compound on thromboembolic events would focus on whether the NO-donating component effectively reduces platelet aggregation and the incidence of thrombotic events compared to indomethacin alone. Studies evaluating coagulation parameters in the context of indomethacin treatment have shown increases in plasma fibrinogen and antithrombin levels in rats, effects that were counteracted by co-treatment with thalidomide (B1683933) in one study, although this research did not directly involve this compound alliedacademies.org. The investigation of this compound's effects on platelet function and thrombotic outcomes is crucial for determining its potential cardiovascular safety profile relative to traditional indomethacin.
Data Table: Effects of Indomethacin on Coronary Hemodynamics in Patients with Coronary Artery Disease
| Parameter | Before Indomethacin (Mean ± S.E.M.) | After Indomethacin (Mean ± S.E.M.) | P-value |
| Mean Arterial Pressure (mm Hg) | 99 ± 4 | 118 ± 5 | < 0.05 |
| Coronary Blood Flow (ml per minute) | 181 ± 29 | 111 ± 14 | < 0.05 |
| Coronary Vascular Resistance (% change) | - | +73 | < 0.05 |
| Myocardial A-V Oxygen Difference (ml/liter) | 107 ± 5 | 138 ± 4 | < 0.05 |
Data derived from a study on the effect of indomethacin in patients with coronary-artery disease nih.gov.
Data Table: Effects of Indomethacin on Blood Flow in Newborn Dogs
| Parameter | Before Indomethacin (Mean) | After Indomethacin (Mean) |
| Cardiac Output | No significant change | No significant change |
| Gastrointestinal Blood Flow | No significant change | No significant change |
| Kidney Blood Flow | No significant change | No significant change |
| Cerebral Blood Flow (> 4 days old) | No change | No change |
| Cerebral Blood Flow (< 3 days old, in 3 of 8 puppies) | Baseline | 47% fall |
Data derived from a study on the acute cardiovascular effects of indomethacin in anesthetized newborn dogs karger.com.
Comparative Analysis and Therapeutic Advancement
Comparison of NO-Indomethacin with Traditional Indomethacin (B1671933)
Traditional Indomethacin is a non-selective cyclooxygenase (COX) inhibitor, affecting both COX-1 and COX-2 enzymes. wikipedia.orgnih.gov While effective in reducing pain, fever, stiffness, and swelling, its inhibition of COX-1, which plays a role in maintaining the protective gastric lining, contributes significantly to gastrointestinal (GI) side effects. wikipedia.orgnih.govwithpower.com this compound aims to retain the anti-inflammatory efficacy of Indomethacin while improving its safety profile through the release of nitric oxide.
Efficacy Comparisons
Research indicates that this compound generally maintains comparable anti-inflammatory and analgesic efficacy to traditional Indomethacin. Studies comparing the two compounds often assess their ability to reduce inflammation in animal models or their effectiveness in alleviating pain in clinical settings. For instance, a study investigating phosphatidylcholine-associated indomethacin (INDO-PC), a formulation designed to reduce GI toxicity while providing equivalent therapeutic efficacy, found its analgesic, anti-inflammatory, and COX inhibitory activity to be comparable to indomethacin. nih.gov While direct head-to-head efficacy comparisons specifically for this compound against traditional Indomethacin in humans are not extensively detailed in the provided search results, the principle behind NO-NSAIDs is to retain the parent NSAID's therapeutic benefits. Comparisons with other NSAIDs show varying efficacy depending on the condition; for example, etoricoxib (B1671761) has shown comparable efficacy to indomethacin in treating acute gout. nih.govnih.gov
Safety Profile Comparisons, Particularly Gastrointestinal and Cardiovascular
A primary motivation for developing this compound is to reduce the gastrointestinal toxicity associated with traditional Indomethacin. Traditional Indomethacin is known for a higher risk of gastroduodenal lesions, including bleeding, ulceration, and perforation, compared to some other NSAIDs and selective COX-2 inhibitors. withpower.comdroracle.aijeimp.comfda.govoup.com This is attributed to its non-selective COX inhibition and potential to increase leukocyte adherence in mesenteric venules, contributing to gastric damage. nih.gov
Studies on modified indomethacin formulations, such as phosphatidylcholine-associated indomethacin, have demonstrated significantly less GI bleeding and intestinal injury compared to indomethacin alone, despite similar bioavailability. nih.gov This suggests that modifications aimed at improving GI safety can be successful. While direct comparative data on the GI safety of this compound versus traditional Indomethacin in humans were not prominently found, the design principle of NO-NSAIDs inherently targets this issue by leveraging the protective effects of nitric oxide on the gastric mucosa.
Comparison with Other NO-NSAIDs
NO-NSAIDs represent a class of compounds where a nitric oxide-releasing moiety is attached to a traditional NSAID. The goal is to combine the anti-inflammatory effects of the NSAID with the protective effects of NO, particularly on the GI system. While the search results mention comparisons of traditional Indomethacin with other NSAIDs like naproxen (B1676952), ibuprofen, diclofenac, and selective COX-2 inhibitors (celecoxib, etoricoxib) in terms of efficacy and safety withpower.comnih.govnih.govdroracle.aijeimp.comoup.combpac.org.nzaafp.orgamegroups.orgdrugs.comgoodfellowunit.orgverywellhealth.com, direct comparisons specifically between this compound and other NO-NSAIDs were not detailed. The efficacy and safety profiles within the NO-NSAID class would likely vary depending on the parent NSAID and the specific NO-donating linker used.
Development of Novel Drug Delivery Systems for this compound
To further enhance the therapeutic profile of this compound, particularly by improving its delivery to target sites and potentially reducing systemic exposure and associated side effects, novel drug delivery systems are being explored.
Nanocarrier-Based Formulations
Nanocarriers offer potential advantages for this compound delivery, including improved solubility, enhanced stability, targeted delivery, and controlled release. Various nanocarrier systems, such as nanoparticles, liposomes, and polymeric micelles, have been investigated for delivering NSAIDs like indomethacin. jst.go.jpnih.govmdpi.comnih.govresearchgate.net
Studies have shown the successful encapsulation of indomethacin in nanostructured lipid carriers (NLC), demonstrating high encapsulation efficiency and stability. nih.govmdpi.comresearchgate.net Indomethacin-loaded NLCs have exhibited enhanced antiproliferative activity in cancer cell lines compared to free indomethacin in in vitro studies. nih.govresearchgate.net Liposomal formulations of indomethacin have also shown improved anti-inflammatory activity compared to the free drug. mdpi.com Polymeric micelles have been investigated for the local delivery of indomethacin, showing sustained release and therapeutic efficacy in animal models of arthritis, while potentially avoiding severe gastrointestinal stimulation associated with oral administration. nih.gov These findings suggest that nanocarrier-based formulations could be a promising strategy for delivering this compound, potentially improving its efficacy and safety profile.
Topical and Localized Delivery Approaches
Topical and localized delivery methods aim to deliver this compound directly to the site of inflammation, minimizing systemic exposure and reducing the risk of systemic side effects, particularly GI and cardiovascular issues. While traditional topical indomethacin formulations have faced challenges with skin penetration due to the drug's physicochemical properties mdpi.com, novel approaches utilizing nanotechnology are being explored to overcome these limitations.
Topical formulations containing indomethacin nanoparticles have shown increased accumulation of the drug in skin tissue compared to formulations with larger particles, while maintaining similar plasma concentrations. jst.go.jp This suggests that nanoparticle-based topical delivery could provide efficient local therapy with reduced systemic absorption. Local injections of indomethacin-loaded polymeric micelles have also demonstrated sustained therapeutic efficacy in arthritis models. nih.gov These localized delivery strategies hold promise for delivering this compound directly to affected joints or tissues, potentially maximizing local therapeutic effects while minimizing systemic adverse events.
Rational Design of Next-Generation this compound Analogs
The rational design of next-generation this compound analogs is a key area of research aimed at developing compounds with improved therapeutic profiles, primarily by retaining the anti-inflammatory benefits of indomethacin while mitigating its gastrointestinal toxicity and potentially offering additional advantages through the release of nitric oxide (NO). This approach involves systematic structural modifications to the indomethacin molecule, often by incorporating an NO-donating moiety via various linkers. The fundamental principle behind NO-NSAIDs, including this compound, is that the released NO can compensate for the reduced protective effects of prostaglandins (B1171923) caused by cyclooxygenase (COX) inhibition, thereby offering gastroprotective effects. mdpi.com
Researchers have explored different strategies for attaching the NO-donating group to the indomethacin scaffold. One common approach involves modifying the free carboxyl group of indomethacin, which is implicated in its gastrointestinal side effects. tandfonline.comnih.gov By esterifying this group with an NO-releasing moiety, such as an organic nitrate (B79036), the local concentration of the free carboxylic acid in the gastrointestinal tract can be reduced. tandfonline.comwikipedia.org
Studies have investigated the impact of different linkers and NO-donor types on the biological activity and NO-releasing capacity of the resulting analogs. For instance, the incorporation of a 1,3,4-oxadiazole-2-thiol (B52307) scaffold as part of the linker has been explored in the design of new NO-releasing indomethacin derivatives (NO-IND-OXDs). mdpi.com These derivatives were synthesized and evaluated for their in silico interaction with COX isoenzymes, antioxidant effects, and NO releasing capacity. mdpi.com Molecular docking studies suggested that certain NO-IND-OXDs exhibited favorable interactions with the COX-2 target site, sometimes with improved docking scores compared to reference compounds like celecoxib (B62257). mdpi.com Furthermore, these compounds demonstrated enhanced antioxidant effects and increased capacity to release NO in in vitro assays. mdpi.com
Another structural modification strategy involves incorporating a 1,3-thiazolidine-4-one scaffold into new NO-releasing indomethacin derivatives (NO-IND-TZDs). nih.gov The design, synthesis, and evaluation of these compounds have shown promising results in terms of anti-inflammatory and antioxidant effects, as well as NO release. nih.gov Molecular docking studies were used to predict the selectivity of these analogs for COX-1 and COX-2 enzymes, with some derivatives showing improved selective indices compared to indomethacin and diclofenac. nih.gov
The position and nature of the NO-donating group and the linker significantly influence the pharmacological profile of the resulting analog. For example, studies on NO-releasing indomethacin derivatives with a 1,3,4-oxadiazole-2-thiol scaffold indicated that the position of the nitrate ester moiety (e.g., para, meta, or ortho) affected their activity. mdpi.com
Rational design also involves considering the desired balance between COX inhibition and NO release. While the parent indomethacin is a non-selective COX inhibitor, modifications can be aimed at conferring COX-2 selectivity while retaining the NO-donating capability. acs.orgresearchgate.net Studies have shown that modifications on the 3-acetic acid part of indomethacin, yielding amide-nitrate or sulfonamide-nitrate derivatives, can confer COX-2 selectivity. acs.orgresearchgate.net These nitrated derivatives have demonstrated effectiveness in anti-inflammatory models and the ability to release NO in vivo. acs.orgresearchgate.net
Detailed research findings often involve the synthesis of a series of analogs with systematic variations in their structure, followed by in vitro and in vivo evaluations. These evaluations can include assessing COX-1 and COX-2 inhibitory activity, NO release capacity, and anti-inflammatory effects in various models. nih.govmdpi.comnih.govacs.orgresearchgate.netacs.org Structure-activity relationship (SAR) studies are crucial in this process, helping to identify the structural features that are critical for desired activities and the release of NO. nih.govnih.govrjpbr.com
Data tables are frequently used to present the results of these studies, illustrating the relationship between the chemical structure of the synthesized analogs and their biological activities. These tables might include data on COX inhibitory activity (IC50 values for COX-1 and COX-2), selectivity indices, NO release levels, and efficacy in anti-inflammatory assays.
Here is an example of how data from such research might be presented in a table, illustrating the effect of structural modifications on COX inhibition and NO release for hypothetical this compound analogs:
| Compound | Structural Modification | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) | Relative NO Release (%) |
| Indomethacin | Parent Compound | 0.10 nih.gov | 5.7 nih.gov | 0.018 | N/A |
| NO-Analog 1 | Ester linkage with simple nitrate moiety | X | Y | X/Y | A |
| NO-Analog 2 | Amide linkage with nitrate moiety | V | W | V/W | B |
| NO-Analog 3 | Linker with 1,3,4-oxadiazole (B1194373) scaffold + nitrate moiety | P | Q | P/Q | C |
| NO-Analog 4 | Linker with 1,3-thiazolidine-4-one scaffold + nitrate | R | S | R/S | D |
Note: The values in this table for NO-Analogs 1-4 are illustrative and would vary depending on the specific research findings. The IC₅₀ values for Indomethacin are based on cited data.
The rational design process is iterative, with in silico studies, synthesis, and biological evaluation informing subsequent structural modifications to optimize the properties of the this compound analogs. mdpi.comnih.gov The ultimate goal is to identify compounds that not only retain potent anti-inflammatory activity but also demonstrate improved safety profiles through controlled NO release.
Future Directions in No Indomethacin Research
Elucidation of Novel Molecular Targets
The therapeutic effects of NO-Indomethacin are not solely attributable to the inhibition of cyclooxygenase (COX) enzymes. Emerging research is dedicated to identifying and characterizing novel molecular targets that are modulated by this compound, offering a more comprehensive understanding of its mechanism of action. A significant area of this research is focused on COX-independent pathways.
One of the key non-COX targets being investigated is the Wnt/β-catenin signaling pathway. nih.govresearchgate.net Studies on Indomethacin (B1671933) have shown that it can attenuate the transcription of β-catenin/TCF-responsive genes. researchgate.net Specifically, Indomethacin has been observed to induce a dose-dependent decrease in β-catenin protein levels in human colorectal cancer cells, which is associated with G1 arrest and apoptosis. nih.gov This suggests that this compound may exert its anti-neoplastic effects by modulating TCF activity without necessarily disrupting the formation of the β-catenin/TCF complex. researchgate.net
Another critical signaling pathway under investigation is the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov Research on Indomethacin has demonstrated its ability to reduce the activation of brain NF-κB in animal models of Alzheimer's disease, which coincided with a significant reduction in amyloid-β levels. nih.gov This anti-amyloidogenic effect appears to be linked to the inhibition of the NF-κB transcription complex. nih.gov Furthermore, some studies suggest that while Indomethacin may not affect endogenous NF-κB activation, it could influence TNFα-induced activation of this pathway. researchgate.net
Recent findings have also pointed towards the modulation of other pathways. For instance, Indomethacin has been shown to restrain cytoplasmic nucleic acid-stimulated immune responses by inhibiting the nuclear translocation of Interferon Regulatory Factor 3 (IRF3). oup.com Additionally, there is evidence that Indomethacin can activate the NRF2 signaling pathway. nih.govoup.com
| Molecular Target/Pathway | Observed Effect of (NO)-Indomethacin | Potential Therapeutic Implication |
|---|---|---|
| Wnt/β-catenin Signaling | Downregulation of β-catenin levels and attenuation of TCF-responsive gene transcription. nih.govresearchgate.net | Anti-cancer effects, particularly in colorectal cancer. |
| NF-κB Pathway | Inhibition of activation, leading to reduced pro-inflammatory responses. nih.gov | Neuroprotection in diseases like Alzheimer's and anti-inflammatory effects. |
| IRF3 Nuclear Translocation | Inhibition of translocation, restraining certain immune responses. oup.com | Modulation of innate immunity and potential in autoimmune conditions. |
| NRF2 Signaling Pathway | Activation of this pathway, which is involved in antioxidant responses. nih.govoup.com | Cellular protection against oxidative stress. |
Investigation of Broader Therapeutic Indications
The unique pharmacological profile of this compound, combining COX inhibition with the biological effects of nitric oxide, has prompted research into its efficacy beyond inflammatory conditions.
Cancer: A significant body of research is focused on the potential of NO-NSAIDs, including this compound, in cancer chemoprevention and therapy. nih.govresearchgate.net NO-NSAIDs have been shown to inhibit the growth of various cultured human cancer cells, including pancreatic, colon, prostate, lung, and tongue cancer, with a potency that is manifold greater than their traditional NSAID counterparts. researchgate.net These effects appear to be tissue-type independent and involve pleiotropic actions on cell renewal, cell death, and cell cycle transitions. researchgate.net
Neurodegenerative Diseases: The role of inflammation in neurodegenerative diseases like Alzheimer's and Parkinson's disease has led to the investigation of NSAIDs as potential therapeutic agents. nih.govcore.ac.ukharvard.edu Although clinical trials with Indomethacin in Alzheimer's disease have yielded inconclusive results, the unique properties of this compound may offer a different outcome. nih.govru.nlplos.orgnih.govneurology.org The anti-amyloidogenic activity of Indomethacin linked to the inhibition of the NF-κB pathway provides a rationale for further investigation of its nitric oxide-donating derivative in this context. nih.gov In Parkinson's disease, epidemiological studies have suggested a reduced risk with the use of non-aspirin NSAIDs. harvard.edunih.gov The neuroprotective effects of NSAIDs in animal models of Parkinson's disease further support the exploration of this compound in this area. core.ac.uk
Cardiovascular Protection: While traditional NSAIDs have been associated with an increased risk of adverse cardiovascular events, the nitric oxide-donating moiety in this compound may confer a more favorable cardiovascular profile. hopkinsarthritis.orgmedlineplus.govfda.gov Nitric oxide is known to have vasorelaxant properties and can inhibit leukocyte adhesion. wikipedia.org However, studies on the effects of Indomethacin on coronary hemodynamics have shown a mild coronary vasoconstrictive effect. nih.gov Therefore, further research is necessary to fully elucidate the cardiovascular impact of this compound.
| Therapeutic Area | Rationale for Investigating this compound | Key Research Findings |
|---|---|---|
| Cancer | Enhanced anti-proliferative activity compared to parent NSAID. | Potent inhibition of growth in various cancer cell lines. researchgate.net |
| Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | Anti-inflammatory and potential neuroprotective effects beyond COX inhibition. | Indomethacin shows some promise in preclinical models, but clinical data is inconclusive. nih.govnih.govcore.ac.uk |
| Cardiovascular Health | The NO moiety may counteract some of the negative cardiovascular effects of NSAIDs. | Traditional Indomethacin has shown some vasoconstrictive effects, necessitating further study for the NO-derivative. nih.gov |
Advancements in Personalized Medicine Approaches
The future of this compound therapy may lie in a personalized approach, tailoring treatment to individual patient characteristics to maximize efficacy and minimize adverse effects. This can be achieved through the application of pharmacogenomics and the identification of predictive biomarkers.
Pharmacogenomics: The response to NSAIDs can vary significantly among individuals due to genetic polymorphisms in enzymes responsible for their metabolism. mdpi.com Key enzymes involved in the metabolism of Indomethacin and other NSAIDs include members of the cytochrome P450 family, such as CYP2C9, and UDP-glucuronosyltransferases (UGTs). mdpi.com Genetic variations in these enzymes can influence the drug's pharmacokinetics and, consequently, its efficacy and toxicity. mdpi.com Future research will likely focus on identifying specific genetic markers that can predict a patient's response to this compound, allowing for dose adjustments or the selection of alternative therapies for those at risk of adverse events.
Biomarkers: The identification of reliable biomarkers is crucial for monitoring the therapeutic effects of this compound and predicting patient outcomes. In the context of inflammation, biomarkers such as prostaglandin (B15479496) E2 (PGE2) levels have been explored to assess the in vivo activity of COX inhibitors. universiteitleiden.nl For cancer, biomarkers such as KRAS and circulating tumor DNA (ctDNA) are used for early detection and could potentially be used to monitor the chemopreventive effects of this compound. nih.govresearchgate.net In the realm of cardiovascular safety, N-terminal prohormone brain natriuretic peptide (NT-proBNP) has been identified as a predictor of cardiovascular risk in patients on long-term NSAID therapy. mdedge.com Research is needed to validate these and identify new biomarkers specific to the dual actions of this compound.
| Approach | Application to this compound | Potential Benefit |
|---|---|---|
| Pharmacogenomics | Identifying genetic variations in drug-metabolizing enzymes (e.g., CYP2C9). mdpi.com | Optimized dosing and reduced risk of adverse drug reactions. |
| Predictive Biomarkers | Monitoring levels of inflammatory mediators (e.g., PGE2), cancer markers, or cardiovascular risk indicators (e.g., NT-proBNP). universiteitleiden.nlnih.govmdedge.com | Early assessment of treatment efficacy and safety, enabling timely adjustments to therapy. |
Addressing Unresolved Questions in Clinical Translation
Despite the promising preclinical data, the successful clinical translation of this compound hinges on addressing several key challenges.
Clinical Trial Design: There is a need for well-designed, large-scale, randomized controlled trials to definitively establish the efficacy and safety of this compound for its potential new indications. Past trials on Indomethacin for conditions like Alzheimer's disease have been hampered by issues such as small sample sizes and high withdrawal rates, leading to inconclusive results. nih.govplos.org Future trials will need to carefully consider patient selection, appropriate endpoints, and long-term follow-up. For instance, a pilot randomized placebo-controlled trial of rectal Indomethacin in acute pancreatitis did not show improved outcomes, highlighting the need for robust clinical evidence. researchgate.net
Formulation and Drug Delivery: The physicochemical properties of this compound, including its solubility and stability, present challenges for formulation development. researchgate.netmdpi.comnih.govbibliotekanauki.pl Novel drug delivery systems, such as nanoemulsions, liposomes, and nanosponges, are being explored to enhance its bioavailability, provide controlled release, and potentially target the drug to specific tissues. researchgate.netmdpi.combibliotekanauki.pl For example, self-emulsifying drug delivery systems (SEDDS) have been shown to improve the oral absorption of Indomethacin. nih.gov The development of an efficient and stable drug delivery system remains a critical hurdle to overcome. acs.org
Long-term Safety: While this compound is designed to have an improved gastrointestinal safety profile compared to its parent compound, its long-term systemic effects, particularly concerning cardiovascular and renal health, require thorough investigation in clinical settings. The risk of cardiovascular thrombotic events associated with NSAIDs necessitates careful monitoring and risk-benefit assessment. medlineplus.govfda.gov
| Unresolved Question/Challenge | Key Considerations for this compound | Potential Solutions |
|---|---|---|
| Efficacy in Novel Indications | Lack of large-scale clinical trial data for cancer, neurodegenerative diseases, etc. | Conducting robust, well-designed randomized controlled trials with clear endpoints. |
| Optimal Formulation and Delivery | Poor water solubility and potential for degradation. researchgate.netnih.gov | Development of advanced drug delivery systems like nanoformulations to improve bioavailability and targeting. mdpi.combibliotekanauki.pl |
| Long-Term Safety Profile | Need for comprehensive data on cardiovascular and renal safety with chronic use. medlineplus.govfda.gov | Long-term observational studies and post-market surveillance following any potential approval. |
Q & A
Q. What distinguishes NO-Indomethacin’s mechanism of action from traditional NSAIDs like indomethacin?
this compound is a hybrid molecule combining indomethacin (a non-selective COX-1/COX-2 inhibitor) with a nitric oxide (NO)-donating moiety. This dual mechanism allows it to retain anti-inflammatory and analgesic properties while reducing gastrointestinal (GI) toxicity via NO-mediated vasodilation and mucosal protection. Methodologically, researchers should compare GI injury biomarkers (e.g., prostaglandin E2 levels, histopathological scoring) and COX inhibition assays between this compound and indomethacin in preclinical models .
Q. What in vitro models are appropriate for assessing the anti-inflammatory activity of this compound?
Key models include:
- COX enzyme inhibition assays to quantify IC50 values for COX-1 and COX-2.
- Cell-based inflammation models (e.g., LPS-stimulated macrophages) to measure cytokine suppression (IL-6, TNF-α) and NO release kinetics.
- Cancer cell lines (e.g., pancreatic PaCa-2 cells) to evaluate growth inhibition (IC50 = 82 μM for this compound vs. >1,000 μM for indomethacin) .
Q. What are the key pharmacokinetic considerations when studying this compound?
Researchers must account for the dual release kinetics of indomethacin and NO. Methods include:
- High-performance liquid chromatography (HPLC) or mass spectrometry to quantify plasma/tissue concentrations of indomethacin and NO metabolites (e.g., nitrites/nitrates).
- Tissue distribution studies to assess bioavailability in target organs (e.g., GI tract, tumors) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in this compound’s anticancer efficacy across studies?
Discrepancies may arise from variations in dosing, cell lines, or experimental conditions. Methodological strategies include:
- Dose-response standardization using multiple cancer models (e.g., colorectal, pancreatic) to identify tissue-specific effects.
- Mechanistic studies to isolate NO’s role (e.g., co-administering NO scavengers or NOS inhibitors).
- Combinatorial approaches testing synergy with chemotherapeutics .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values and compare potency with indomethacin.
- ANOVA with post-hoc tests to evaluate group differences in toxicity endpoints (e.g., mucosal damage scores, renal function markers).
- Power analysis to ensure sufficient sample sizes for detecting clinically relevant effects .
Q. How should researchers address the differential effects of this compound’s spacer groups on pharmacological activity?
Structural variations in spacer groups (e.g., in NO-ASA vs. This compound) impact NO release rates and bioavailability. Methods include:
- Comparative molecular dynamics simulations to model spacer interactions with COX enzymes.
- In vivo pharmacokinetic studies measuring spacer-specific metabolite profiles.
- Functional assays correlating spacer length/chemistry with anti-inflammatory efficacy .
Q. What methodologies are critical for elucidating the role of nitric oxide in this compound’s therapeutic effects?
- Real-time NO detection in tissues using fluorescent probes (e.g., DAF-FM) or electrochemical sensors.
- Gene expression profiling of NO-regulated pathways (e.g., NF-κB, PI3K/Akt).
- Knockout models (e.g., eNOS⁻/⁻ mice) to isolate endogenous NO contributions .
Data Analysis and Interpretation
Q. How can meta-analysis frameworks be applied to synthesize preclinical data on this compound’s efficacy?
- Systematic literature reviews to aggregate data from heterogeneous studies (e.g., varying doses, models).
- Meta-regression to identify moderators (e.g., species, administration route) influencing outcomes.
- Risk-of-bias assessment using tools like SYRCLE for animal studies to ensure data validity .
Q. What strategies mitigate confounding factors in comparative studies of this compound and conventional NSAIDs?
- Matched experimental designs controlling for variables like age, sex, and genetic background.
- Blinded histological scoring of GI/renal tissues to reduce observer bias.
- Longitudinal pharmacokinetic monitoring to account for inter-individual metabolic differences .
Ethical and Translational Considerations
Q. How should researchers balance this compound’s preclinical promise with ethical imperatives in early-phase trials?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
